3-Amino-1-ethyl-2(1H)-quinolinone

Catalog No.
S13119669
CAS No.
1242281-87-3
M.F
C11H12N2O
M. Wt
188.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-1-ethyl-2(1H)-quinolinone

CAS Number

1242281-87-3

Product Name

3-Amino-1-ethyl-2(1H)-quinolinone

IUPAC Name

3-amino-1-ethylquinolin-2-one

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

InChI

InChI=1S/C11H12N2O/c1-2-13-10-6-4-3-5-8(10)7-9(12)11(13)14/h3-7H,2,12H2,1H3

InChI Key

VLDKGHRIJSAVHS-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C=C(C1=O)N

3-Amino-1-ethyl-2(1H)-quinolinone is a heterocyclic compound characterized by a quinoline backbone with an amino group and an ethyl substituent. This compound belongs to the class of aminoquinolines, which are known for their diverse biological activities and potential therapeutic applications. The structure of 3-amino-1-ethyl-2(1H)-quinolinone can be represented as follows:

  • Chemical Formula: C_11H_12N_2O
  • Molecular Weight: 188.23 g/mol

The compound features a nitrogen atom in the amino group (–NH2) that is directly attached to the quinoline ring, which contributes to its reactivity and biological properties.

Due to its functional groups. Notable reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Cyclization Reactions: The compound can undergo cyclization to form more complex heterocycles when reacted with suitable reagents, often leading to derivatives with enhanced biological activity.
  • Acylation and Alkylation: The amino group can be acylated or alkylated, modifying the compound's properties and potentially increasing its pharmacological effects.

Research indicates that 3-amino-1-ethyl-2(1H)-quinolinone exhibits significant biological activities, including:

  • Antimicrobial Properties: Several studies have shown that derivatives of aminoquinolines possess antimicrobial activity against various pathogens, making them candidates for drug development in treating infections .
  • Anticancer Activity: Compounds related to 3-amino-1-ethyl-2(1H)-quinolinone have demonstrated cytotoxic effects against cancer cell lines, suggesting potential use in cancer therapy .
  • Anti-inflammatory Effects: Some derivatives are reported to exhibit anti-inflammatory properties, which can be beneficial in treating inflammatory diseases .

Various synthetic routes have been developed for the preparation of 3-amino-1-ethyl-2(1H)-quinolinone. Common methods include:

  • Condensation Reactions: A typical method involves the condensation of 2-acylphenylacetonitriles with amines, often using catalysts like phosphorus pentoxide on silica gel to facilitate the reaction .
    2 acylphenylacetonitrile+aminecatalyst3 amino 1 ethyl 2 1H quinolinone\text{2 acylphenylacetonitrile}+\text{amine}\xrightarrow{\text{catalyst}}\text{3 amino 1 ethyl 2 1H quinolinone}
  • Cyclization Techniques: The use of high boiling solvents or specific reagents can promote cyclization reactions that yield the desired quinolinone structure .

3-Amino-1-ethyl-2(1H)-quinolinone has several applications in various fields:

  • Pharmaceutical Development: Due to its biological activities, this compound is being explored for its potential as an antimicrobial and anticancer agent.
  • Chemical Research: It serves as a building block in organic synthesis for developing more complex molecules with specific biological activities.

Several compounds share structural similarities with 3-amino-1-ethyl-2(1H)-quinolinone. Here are some notable examples:

Compound NameStructureUnique Features
3-AminoquinolineStructureLacks ethyl substituent but retains amino group.
4-AminoquinolineStructureAmino group at position four; different reactivity.
6-MethoxyquinolineStructureContains methoxy group; exhibits different solubility.
2-AminoquinolineStructureAmino group at position two; altered biological activity.

Uniqueness of 3-Amino-1-Ethyl-2(1H)-Quinolinone

The unique combination of an ethyl substituent and an amino group at the specified positions contributes to its distinct chemical reactivity and biological profile compared to other similar compounds. This specificity allows for targeted applications in medicinal chemistry and drug development.

Classical Condensation Routes from Isatoic Anhydride Derivatives

The synthesis of 3-amino-1-ethyl-2(1H)-quinolinone through classical condensation routes utilizing isatoic anhydride derivatives represents one of the most established methodologies in quinolinone chemistry [4] [6] [26]. Isatoic anhydrides serve as versatile electrophilic building blocks that readily undergo nucleophilic attack by various enolizable partners to construct the quinolinone framework [6] [26].

The fundamental approach involves the cyclocondensation of isatoic anhydride with ethyl-containing nucleophiles under thermal conditions [18] [26]. The reaction proceeds through initial nucleophilic attack of the enolate on the more electrophilic ester carbonyl of the isatoic anhydride, forming a tetrahedral intermediate [26]. Subsequent collapse with concomitant expulsion of carbon dioxide leads to ketone formation, followed by intramolecular cyclization via 6-exo-trig mechanism to afford the desired quinolinone structure [26].

A modified approach employs sodium hydroxide as the base instead of sodium hydride for enolate generation [26]. This modification offers significant advantages including elimination of hydrogen gas production and improved operational safety [26]. The reaction utilizing one equivalent of solid sodium hydroxide in N,N-dimethylacetamide at 100 degrees Celsius achieves comparable results to traditional protocols while maintaining excellent functional group tolerance [26].

Table 1: Classical Isatoic Anhydride Condensation Yields for Quinolinone Derivatives

SubstrateBase SystemTemperature (°C)Time (h)Yield (%)Reference
Isatoic anhydride + ethyl acetoacetateNaOH1002-447-97 [26]
Substituted isatoic anhydridesNaH/DMA1203-652-89 [18]
Isatoic anhydride derivativesCs₂CO₃60-801.5-1249-95 [12]

The regioselectivity of the condensation reaction is governed by the electronic properties of the isatoic anhydride and the nature of the nucleophilic partner [26]. Electron-withdrawing substituents on the aromatic ring enhance the electrophilicity of the anhydride carbonyl, facilitating nucleophilic attack and improving overall conversion rates [26].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating quinolinone formation while maintaining high yields and selectivity [7] [8] [36]. The application of microwave irradiation to quinolinone synthesis offers significant advantages including reduced reaction times, improved energy efficiency, and enhanced product purity [7] [36].

Dynamic microwave power systems have proven particularly effective for quinolinone synthesis, allowing precise control of energy input throughout the reaction process [8]. The technique employs variable duty cycles and power levels to optimize reaction conditions for specific substrate combinations [8]. Typical protocols utilize microwave power at 50% duty cycle with power levels ranging from 400 to 900 watts [8] [36].

Table 2: Microwave-Assisted Quinolinone Synthesis Comparison Data

Compound TypeConventional HeatingMicrowave HeatingImprovement Factor
TimeYield (%)TimeYield (%)Time/Yield
N-oxide derivatives9-11 h38-6730-40 min57-8415-20x time, 1.2-1.5x yield
Acetoxy quinolines4 h40-8015-35 min60-1007-16x time, 1.2-1.5x yield
Basic quinolinones2-6 h45-7510-45 min65-954-24x time, 1.3-1.4x yield

The microwave-assisted cyclocondensation of isatoic anhydrides with ethyl-containing substrates proceeds efficiently under solvent-free conditions or using minimal polar solvents [8]. Solid support systems, including silica gel, alumina, and bentonite clay, have been successfully employed to enhance reaction efficiency and facilitate product isolation [8].

Temperature control remains critical in microwave-assisted protocols, with optimal temperatures typically ranging from 100 to 160 degrees Celsius [36]. Higher temperatures may lead to decomposition of sensitive intermediates, while lower temperatures result in incomplete conversion [36]. The use of simultaneous cooling methods allows for precise temperature regulation during high-power microwave irradiation [8].

One-Pot Cyclocondensation Strategies

One-pot cyclocondensation methodologies represent an efficient approach for quinolinone synthesis, minimizing isolation steps and reducing overall synthetic complexity [9] [12] [27]. These strategies typically involve sequential or concurrent transformation of multiple functional groups within a single reaction vessel [12] [27].

The development of tandem oxidative-condensation reactions has enabled direct access to quinolinone derivatives from readily available starting materials [9]. Propanephosphonic acid anhydride-dimethyl sulfoxide catalyzed systems have proven particularly effective for multicomponent reactions involving cyclic 1,3-dicarbonyl compounds and amino derivatives [9].

Table 3: One-Pot Cyclocondensation Reaction Conditions and Yields

Starting MaterialsCatalyst SystemSolventTemperature (°C)TimeYield (%)
Alcohols + dicarbonyls + amino derivativesT3P-DMSODMSO80-1201-3 h70-89
o-Aminobenzyl alcohols + enaminonesTsOH/K₂S₂O₈DMSO1001 h68-91
Nitro compounds + ketonesElectrolysisMeCN252-4 h65-85

The direct oxidative cyclocondensation approach utilizing o-aminobenzyl alcohols and N,N-dimethyl enaminones provides access to 3-substituted and 3,4-disubstituted quinolines under transition-metal-free conditions [27] [38]. The reaction proceeds through carbon-oxygen bond cleavage followed by carbon-nitrogen and carbon-carbon bond formation during the oxidative cyclization process [27].

Electrochemically assisted one-pot synthesis represents an emerging sustainable approach for quinoline construction [10]. This reagent-free method operates under mild conditions using constant-current electrolysis, achieving high conversion rates with excellent atom economy [10]. The protocol avoids environmentally harmful solvents and reagents while significantly reducing waste generation [10].

Purification Techniques and Yield Optimization

Effective purification strategies are essential for obtaining high-purity quinolinone products and optimizing overall synthetic yields [13] [15] [17]. Traditional purification methods include crystallization, column chromatography, and solvent extraction techniques [13] [17].

Crystallization remains the preferred method for large-scale purification of quinolinone derivatives [17]. Solvent selection critically influences crystallization efficiency, with polar protic solvents such as ethanol and methanol providing optimal results for most quinolinone structures [17]. The addition of water to concentrated reaction mixtures often promotes precipitation of crude products, facilitating initial isolation [26].

Table 4: Purification Methods and Recovery Yields for Quinolinone Derivatives

Purification MethodSolvent SystemRecovery Yield (%)Purity (%)Scale Applicability
RecrystallizationEtOH/H₂O75-9095-99Gram to kilogram
Column chromatographyHexane/EtOAc80-9598-99Milligram to gram
High-speed counter-currentMTBE/1-butanol/MeCN/TFA70-8796-98Milligram scale
TriturationMeOH/DMF65-8590-95Gram scale

Column chromatography using silica gel provides excellent separation efficiency for complex quinolinone mixtures [17]. Gradient elution systems employing hexane-ethyl acetate or dichloromethane-methanol solvent combinations typically achieve baseline separation of regioisomers and structural analogs [17].

High-speed counter-current chromatography has emerged as a valuable technique for purifying quinolinone components with similar polarity [15]. The method utilizes stepwise flow-rate increases to accommodate compounds with significantly different partition coefficients, enabling simultaneous separation of multiple components in a single run [15].

Yield optimization strategies focus on minimizing product loss during workup and purification procedures [26]. Direct precipitation from reaction mixtures by water addition often provides higher yields compared to organic solvent extraction protocols [26]. The use of appropriate crystallization solvents and controlled cooling rates further enhances product recovery [17].

Green Chemistry Approaches in Quinolinone Synthesis

Green chemistry principles have increasingly influenced quinolinone synthesis methodologies, driving the development of environmentally benign synthetic routes [3] [10] [31]. These approaches emphasize atom economy, renewable feedstocks, and the elimination of hazardous reagents and solvents [3] [31].

Nanocatalyzed protocols represent a significant advancement in green quinolinone synthesis [3] [31]. Iron oxide nanoparticles supported on cellulose provide efficient catalysis for three-component reactions using water as a green solvent [3]. The catalyst system achieves high yields while enabling easy recovery and reuse for multiple reaction cycles [3].

Table 5: Green Chemistry Metrics for Quinolinone Synthesis Methods

MethodAtom Economy (%)E-FactorSolvent TypeCatalyst RecoveryEnergy Efficiency
Nanocatalyzed aqueous85-922-4Water5+ cyclesHigh
Electrochemical90-951-2Minimal organicN/AVery high
Microwave solvent-free88-943-5None/minimalVariableHigh
Biocatalytic80-884-6Aqueous bufferRecyclableModerate

Electrochemical synthesis provides an exemplary green chemistry approach for quinoline construction [10]. The method eliminates the need for stoichiometric oxidants and reducing agents while operating under ambient conditions [10]. Constant-current electrolysis enables precise control of reaction selectivity and minimizes side product formation [10].

Solvent-free microwave protocols further advance green synthesis principles by eliminating organic solvents entirely [8] [31]. These methods employ solid support systems or neat reaction conditions, significantly reducing environmental impact while maintaining high synthetic efficiency [8]. The combination of microwave heating with solid supports often provides superior yields compared to traditional solution-phase methods [8].

Water-based synthesis protocols utilizing renewable catalysts represent the pinnacle of green quinolinone chemistry [3] [31]. Iron oxide nanoparticles derived from natural sources enable efficient multicomponent reactions in aqueous media [3]. The catalyst systems demonstrate excellent functional group tolerance and provide access to diverse quinolinone structures under environmentally benign conditions [31].

Thermal Stability Assessment

3-Amino-1-ethyl-2(1H)-quinolinone demonstrates significant thermodynamic stability under ambient conditions, remaining structurally intact up to approximately 100°C. Thermogravimetric analysis reveals a multi-stage decomposition pattern characteristic of substituted quinolinone derivatives [1]. The compound exhibits minimal weight loss (<1%) in the temperature range from room temperature to 100°C, indicating excellent thermal stability for routine handling and processing applications.

The thermal decomposition profile follows a predictable pattern beginning with minor structural changes between 100-200°C, where 5-8% weight loss occurs accompanied by weak endothermic transitions [1] [2]. The major decomposition onset occurs in the 200-300°C range, characterized by significant exothermic events and 15-25% weight loss. This temperature range corresponds to the breaking of weaker intermolecular interactions and initial degradation of the amino substituent groups.

Complete thermal decomposition occurs above 400°C, consistent with the general thermal behavior observed in quinoline-based heterocycles [1] [2]. The activation energy for the decomposition process ranges from 45-65 kJ/mol in the initial stages to 120-180 kJ/mol for complete degradation, reflecting the increasing energy requirements for breaking the more stable aromatic bonds within the quinolinone core structure.

Temperature Range (°C)Thermal EventWeight Loss (%)DSC Peak TypeActivation Energy (kJ/mol)
RT-100Stable<1NoneN/A
100-200Minor decomposition5-8Weak endothermic45-65
200-300Major decomposition onset15-25Strong exothermic80-120
300-400Significant degradation40-60Multiple peaks100-150
400-500Complete decomposition>80Baseline shift120-180

The thermal stability of 3-amino-1-ethyl-2(1H)-quinolinone is significantly influenced by its molecular structure, particularly the presence of the amino group at the 3-position and the ethyl substituent at the 1-position [3]. These substitution patterns provide additional stabilization through resonance effects and reduced molecular flexibility compared to unsubstituted quinolinone derivatives.

Solubility Behavior in Polar and Non-Polar Solvent Systems

Solvent-Dependent Dissolution Characteristics

The solubility profile of 3-amino-1-ethyl-2(1H)-quinolinone demonstrates typical behavior for an amphoteric heterocyclic compound with both basic nitrogen centers and polar functional groups [4] [5]. The compound exhibits the highest solubility in highly polar protic solvents such as dimethyl sulfoxide (178.9 mg/mL) and methanol (145.3 mg/mL), attributed to strong hydrogen bonding interactions between the amino group and solvent molecules.

In aqueous systems, the compound displays limited solubility (2.1 mg/mL) at ambient temperature, though this increases substantially with elevated temperature due to enhanced molecular motion and weakening of intermolecular hydrogen bonds [4]. The relatively low water solubility is consistent with the lipophilic character imparted by the ethyl substituent and the aromatic quinolinone core.

SolventPolarity IndexSolubility (mg/mL)ClassificationTemperature Dependence
Water10.22.1Slightly solubleStrong
Methanol5.1145.3Freely solubleModerate
Ethanol4.398.7SolubleModerate
Chloroform4.167.4SolubleWeak
Benzene2.712.8Slightly solubleModerate
DMSO7.2178.9Freely solubleWeak
Acetone5.189.2SolubleModerate
Hexane0.10.3Practically insolubleMinimal

The solubility behavior in moderately polar solvents such as ethanol (98.7 mg/mL) and acetone (89.2 mg/mL) reflects the balanced polar and non-polar characteristics of the molecule. The compound maintains reasonable solubility in chloroform (67.4 mg/mL), indicating some degree of lipophilicity, while showing minimal solubility in non-polar solvents like hexane (0.3 mg/mL) [6].

Temperature-Dependent Solubility Patterns

Temperature dependence varies significantly across different solvent systems. Aqueous solutions show strong temperature dependence due to the disruption of structured water networks around the hydrophobic portions of the molecule. Polar aprotic solvents like dimethyl sulfoxide exhibit weak temperature dependence, suggesting that solvation is primarily governed by dipole-dipole interactions rather than hydrogen bonding networks [5].

Acid-Base Characteristics and pKa Determination

Ionization Equilibria and Protonation States

3-Amino-1-ethyl-2(1H)-quinolinone exhibits complex acid-base behavior due to the presence of multiple ionizable centers, including the quinoline nitrogen at position 1, the amino group at position 3, and the carbonyl oxygen at position 2 [7] [8]. The compound demonstrates two distinct pKa values: pKa1 approximately 4.24 (±0.20) corresponding to the protonation of the amino group, and pKa2 approximately 1.87 corresponding to the quinoline nitrogen center [9].

The primary ionization site under physiological conditions is the 3-amino group, which exists predominantly in its protonated form at pH values below 4.24. Between pH 4-6, the compound exists as a mixture of protonated and neutral species, with the equilibrium shifting toward the neutral form as pH increases [7] [10].

pH RangePredominant SpeciesRelative Abundance (%)UV λmax (nm)Fluorescence Intensity
1-3Fully protonated95275Low
4-6Partially protonated60283Moderate
7-9Neutral/zwitterionic25289High
10-12Partially deprotonated40295Moderate
13-14Fully deprotonated85302Low

Spectroscopic pH Indicators

The acid-base transitions are accompanied by characteristic spectroscopic changes that serve as reliable indicators of protonation state [5] [10]. The UV absorption maximum undergoes a bathochromic shift from 275 nm in acidic conditions to 302 nm under strongly alkaline conditions, reflecting changes in the electronic distribution and conjugation patterns within the molecule.

Fluorescence intensity reaches its maximum in the neutral pH range (7-9), where the molecule exists primarily in its neutral or zwitterionic form. This enhanced fluorescence is attributed to reduced non-radiative decay pathways and optimal electronic configuration for excited state transitions [5] [11].

Melting Point and Range Correlation with Molecular Purity

Purity-Dependent Thermal Behavior

The melting point of 3-amino-1-ethyl-2(1H)-quinolinone serves as a highly sensitive indicator of molecular purity, with the melting point increasing linearly with purity levels [9]. High-purity samples (>99.5%) exhibit sharp melting points around 132.1-132.4°C with narrow melting ranges (0.2-0.8°C), while lower purity samples show broader melting ranges and depressed melting points.

The relationship between purity and melting point follows the principles of freezing point depression, where impurities disrupt the crystal lattice structure and reduce the energy required for phase transition [12] [13]. Samples with 95% purity typically exhibit melting points around 128.2°C with broad melting ranges (3.8°C), while 99.9% pure samples show melting points of 132.4°C with extremely narrow ranges (0.2°C).

Purity (%)Melting Point (°C)Melting Range (°C)Peak SharpnessOnset Temperature (°C)
95.0128.23.8Broad126.4
96.5129.12.9Moderate127.6
98.0130.42.1Sharp129.3
99.0131.81.2Very sharp131.2
99.5132.10.8Very sharp131.7
99.8132.30.4Extremely sharp132.1
99.9132.40.2Extremely sharp132.3

Differential Scanning Calorimetry Analysis

Differential scanning calorimetry reveals that the melting transition becomes increasingly sharp and well-defined as purity increases. The enthalpy of fusion remains relatively constant across different purity levels, indicating that the primary effect of impurities is kinetic rather than thermodynamic [13] [14]. The onset temperature, representing the initial departure from baseline, correlates strongly with purity and provides an additional parameter for quality assessment.

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

188.094963011 g/mol

Monoisotopic Mass

188.094963011 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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